molecular formula C12H16ClNO B1485533 1-{[(3-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol CAS No. 2201012-21-5

1-{[(3-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol

Cat. No. B1485533
CAS RN: 2201012-21-5
M. Wt: 225.71 g/mol
InChI Key: SWYAYDCFRUKSIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(3-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol, also known as 1-CMC, is a cyclic ether compound that has been widely studied in the scientific community due to its unique properties and potential applications. This compound has been used in synthesis methods, scientific research applications, and laboratory experiments.

Scientific Research Applications

Pharmaceutical Testing

This compound is utilized as a reference standard in pharmaceutical testing to ensure the accuracy and consistency of analytical methods used in the development and quality control of medicinal products . Its precise structure and purity make it an ideal candidate for validating the performance of chromatographic or spectroscopic assays.

Organic Synthesis Research

In the realm of organic synthesis, this molecule could serve as a precursor for synthesizing more complex molecules. Its benzylic position is reactive and can undergo various transformations such as free radical bromination , nucleophilic substitution , and oxidation , which are fundamental reactions in constructing new chemical entities.

Pharmacology

In pharmacology, “1-{[(3-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol” could be examined for its pharmacokinetics and pharmacodynamics . It might serve as a lead compound for drug development, where its efficacy, metabolism, and potential side effects are thoroughly investigated.

Chemical Education

Lastly, this compound can be a valuable tool in chemical education, particularly in teaching advanced organic chemistry and synthetic techniques . Its structure provides a good case study for understanding concepts like ring strain , resonance stabilization , and reaction mechanisms .

properties

IUPAC Name

1-[(3-chloro-2-methylanilino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-9-10(13)4-2-5-11(9)14-8-12(15)6-3-7-12/h2,4-5,14-15H,3,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYAYDCFRUKSIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NCC2(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(3-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(3-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol
Reactant of Route 2
Reactant of Route 2
1-{[(3-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol
Reactant of Route 3
Reactant of Route 3
1-{[(3-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol
Reactant of Route 4
Reactant of Route 4
1-{[(3-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol
Reactant of Route 5
Reactant of Route 5
1-{[(3-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol
Reactant of Route 6
Reactant of Route 6
1-{[(3-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.